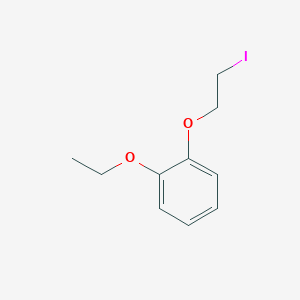

1-Ethoxy-2-(2-iodoethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethoxy-2-(2-iodoethoxy)benzene is a chemical compound with the molecular formula C10H13IO2 . It has a molecular weight of 292.12 .

Molecular Structure Analysis

The InChI code for 1-Ethoxy-2-(2-iodoethoxy)benzene is 1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Ethoxy-2-(2-iodoethoxy)benzene has a melting point of 41-42 degrees Celsius .Applications De Recherche Scientifique

Supramolecular Networks and Liquid Crystals

Research by Kihara, T. Kato, Uryu, and J. Fréchet (1996) has demonstrated the use of multifunctional H-bond donor and acceptor molecules, including compounds structurally similar to 1-Ethoxy-2-(2-iodoethoxy)benzene, to construct supramolecular liquid-crystalline networks. These networks are formed through the self-assembly process, resulting in liquid-crystalline network structures with potential applications in materials science, particularly in the development of responsive and adaptive materials Supramolecular Liquid-Crystalline Networks Built by Self-Assembly of Multifunctional Hydrogen-Bonding Molecules.

Organic Synthesis and Iodocyclization

Okitsu, Nakazawa, Taniguchi, and Wada (2008) explored the iodocyclization of ethoxyethyl ethers to alkynes, presenting a broadly applicable synthesis method for 3-iodobenzo[b]furans using a combination of I(coll)2PF6-BF3 x OEt2. This study reveals the compound's utility in facilitating the formation of iodobenzo[b]furans, which are significant in pharmaceutical synthesis and materials science due to their electronic properties Iodocyclization of ethoxyethyl ethers to alkynes: a broadly applicable synthesis of 3-iodobenzo[b]furans.

Molecular Design for Selective Metal Extraction

Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, and Bartsch (1999) worked on the molecular design of acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for selective lead(II) extraction. Their research underscores the relevance of structurally similar compounds to 1-Ethoxy-2-(2-iodoethoxy)benzene in designing ligands for selective metal ion extraction, which has implications for environmental chemistry and analytical applications Molecular Design of Acyclic Polyether Dicarboxylic Acids Possessing Pseudo-18-crown-6 Frameworks for Selective Lead(II) Extraction.

Synthesis of Light-Emitting Dioxetanes

Matsumoto, Hiroshima, Chiba, Isobe, and Watanabe (1999) conducted research on the synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes bearing a benzo(b)furan-2-yl or a benzo(b)thiophen-2-yl group. This study is significant for the development of chemiluminescent materials, demonstrating the role of 1-Ethoxy-2-(2-iodoethoxy)benzene derivatives in creating light-emitting compounds for biological and chemical luminescence applications Synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes bearing a benzo(b)furan-2-yl or a benzo(b)thiophen-2-yl group: CIEEL-active dioxetanes emitting red light.

Propriétés

IUPAC Name |

1-ethoxy-2-(2-iodoethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSCVNJEBIWYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-(2-iodoethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

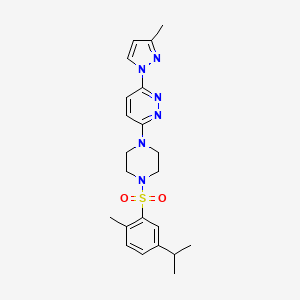

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)

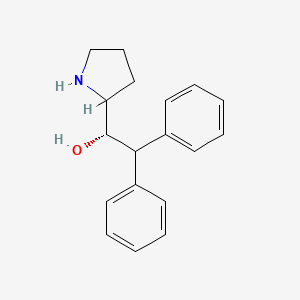

![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)

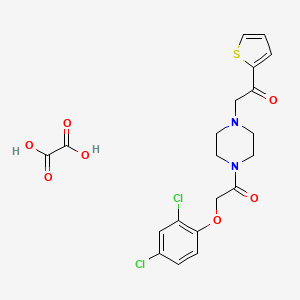

![3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2584272.png)

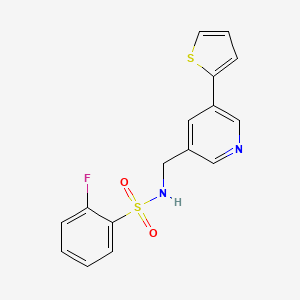

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)